Product packaging for 4-aminopyrimidine N-oxide(Cat. No.:)

4-aminopyrimidine N-oxide

Cat. No.: B8319353
M. Wt: 111.10 g/mol
InChI Key: LVLCDKXOAFVTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrimidine N-oxide is a chemical compound of significant interest in antiviral research, particularly in the study of flaviviruses. Scientific studies have identified this class of compounds as potent inhibitors of the Tick-borne encephalitis virus (TBEV), which is a human arbovirus neuroinfection . The most promising application of 4-aminopyrimidine N-oxides is their ability to target the virus's entry mechanism. Research indicates that these compounds are putative inhibitors of the TBEV envelope (E) protein . They are believed to function by targeting the n-octyl-β-d-glucoside (β-OG) binding pocket within the E protein ectodomain . This protein plays a pivotal role in the pH-driven membrane fusion process between viral particles and host cell vesicles during endocytosis. By interfering with this protein, 4-aminopyrimidine N-oxides disrupt viral entry, thereby inhibiting viral reproduction . The spectrum of antiviral activity has been demonstrated in vitro against multiple TBEV strains representing the main subtypes (European, Siberian, and Far-Eastern) . One potent compound from this series, 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol, has shown effective concentration 50 (EC₅₀) values lower than 22 µM against all tested strains, coupled with low cytotoxicity in time-of-addition studies . This makes 4-aminopyrimidine N-oxides a valuable tool for researchers investigating the biology of flavivirus entry and for developing potential therapeutic options and post-exposure prophylaxis strategies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B8319353 4-aminopyrimidine N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

1-hydroxypyrimidin-4-imine

InChI

InChI=1S/C4H5N3O/c5-4-1-2-7(8)3-6-4/h1-3,5,8H

InChI Key

LVLCDKXOAFVTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=NC1=N)O

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 4 Aminopyrimidine N Oxide

Direct N-Oxidation Pathways for 4-Aminopyrimidine (B60600) Derivatives

Direct N-oxidation involves the introduction of an oxygen atom onto one of the ring nitrogen atoms of a 4-aminopyrimidine precursor. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired regioselectivity and to avoid unwanted side reactions.

Peracid-Mediated Oxidations (e.g., using m-Chloroperoxybenzoic Acid, Peracetic Acid)

Peroxycarboxylic acids are widely utilized reagents for the N-oxidation of heterocyclic amines. Among these, m-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are commonly employed for the synthesis of pyrimidine (B1678525) N-oxides.

The N-oxidation of 4-aminopyrimidine with peracids such as peracetic acid and m-CPBA has been reported to yield 4-aminopyrimidine N-oxide. Studies have shown that peracetic acid can provide the desired N-oxides in higher yields compared to m-CPBA for certain pyrimidine derivatives. For instance, the reaction of 4-aminopyrimidine with peracetic acid in acetic acid at elevated temperatures has been documented to produce 4-aminopyrimidine 3-oxide, although in modest yields. The regioselectivity of the oxidation is influenced by the electronic properties of the substituents on the pyrimidine ring, with the N-oxidation of 4-aminopyrimidine occurring at the nitrogen atom ortho to the amino group.

Oxidizing AgentSubstrateProductYield (%)
Peracetic Acid4-Aminopyrimidine4-Aminopyrimidine 3-oxideSmall quantity
m-CPBA4-Aminopyrimidine4-Aminopyrimidine 3-oxideDetected

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide, in the presence of various activators or catalysts, serves as a greener and more atom-economical oxidizing agent for N-oxidation reactions.

A mixture of hydrogen peroxide and a carboxylic acid, such as acetic acid, can generate a peracid in situ, which then acts as the oxidizing agent. This method has been applied to the N-oxidation of various pyrimidine derivatives. For some fused pyrimidine systems, mixtures of hydrogen peroxide with trifluoroacetic anhydride (B1165640) have been shown to be effective for mono-N-oxidation. While direct examples for 4-aminopyrimidine are less detailed, the principle is a well-established synthetic route for analogous heterocyclic N-oxides.

Catalytic Oxidation Protocols Employing Transition Metals or Organocatalysts

To enhance the efficiency and selectivity of N-oxidation reactions using hydrogen peroxide, catalytic systems are often employed.

Transition Metal Catalysis: Transition metal catalysts can activate hydrogen peroxide, facilitating the oxygen transfer to the nitrogen atom of the pyrimidine ring. A notable example is the use of sodium tungstate (B81510) as a catalyst for the N-oxidation of a substituted diaminopyrimidine with hydrogen peroxide questjournals.org. This method has been shown to be efficient and scalable for the synthesis of pyrimidine N-oxide derivatives questjournals.org.

Organocatalysis: While specific examples for the organocatalytic N-oxidation of 4-aminopyrimidine are not extensively documented, the field of organocatalysis offers promising avenues. Ketone-based catalysts, for instance, have been used for the N-oxidation of other nitrogen-containing heterocycles. These catalysts form highly reactive dioxiranes with an oxidant like hydrogen peroxide, which then transfer an oxygen atom to the substrate. This approach avoids the use of heavy metals, aligning with the principles of green chemistry.

Synthesis through Functional Group Interconversion on Pyrimidine N-Oxide Scaffolds

Reduction of Nitro-Substituted Pyrimidine N-Oxides to this compound

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. This method can be applied to a suitably substituted nitropyrimidine N-oxide to furnish the corresponding aminopyrimidine N-oxide.

While direct literature on the reduction of 4-nitropyrimidine (B570401) N-oxide is sparse, the reduction of the analogous 4-nitropyridine (B72724) N-oxide is well-documented and provides a strong precedent for this synthetic strategy. Common reducing agents for this transformation include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, as well as metals in acidic media, such as iron in acetic acid or hydrochloric acid mdpi.orgsemanticscholar.orgresearchgate.net. The reduction of 4-nitropyridine N-oxide with iron in the presence of mineral acids has been shown to produce 4-aminopyridine (B3432731), with 4-aminopyridine N-oxide being a potential byproduct or intermediate mdpi.orgsemanticscholar.org. This suggests that careful control of reaction conditions would be necessary to favor the formation of the desired this compound.

Reducing SystemSubstrate (Analogue)Product (Analogue)Yield (%)
Iron / Acetic Acid4-Nitropyridine N-oxide4-AminopyridineQuantitative
Iron / Hydrochloric Acid4-Nitropyridine N-oxide4-Aminopyridine80-85
Iron / Sulfuric Acid4-Nitropyridine N-oxide4-Aminopyridine>85

Amination Reactions of Halogenated Pyrimidine N-Oxides

The displacement of a halogen atom on an electron-deficient heterocyclic ring by an amine is a common and effective method for the synthesis of amino-substituted heterocycles. This nucleophilic aromatic substitution (SNAr) reaction can be applied to a 4-halopyrimidine N-oxide to introduce the amino group.

The reaction of a 4-chloropyrimidine (B154816) N-oxide with an aminating agent, such as ammonia (B1221849) or an ammonia equivalent, would be expected to yield this compound. The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens and the N-oxide functionality. A relevant example is the reaction of 2,6-diamino-4-chloro-pyrimidine N-oxide with piperidine, which proceeds via nucleophilic substitution of the chlorine atom google.com. This demonstrates the feasibility of displacing a halogen from a pyrimidine N-oxide ring with a nitrogen nucleophile. The reaction of halogenated pyrimidines with ammonia to form aminopyrimidines is a well-established process.

SubstrateNucleophileProduct
4-Halopyrimidine N-oxideAmmoniaThis compound
5-Chloro-2,4,6-trifluoropyrimidineAmmonia4-Amino-5-chloro-2,6-difluoropyrimidine
2,6-Diamino-4-chloro-pyrimidine N-oxidePiperidine2,4-Diamino-6-(1-piperidinyl)-pyrimidine N-oxide

Multi-Step Synthetic Approaches Utilizing this compound as a Key Intermediate

While extensive literature detailing multi-step synthetic pathways where this compound serves as a pivotal intermediate is not broadly available, the reactivity of the pyrimidine N-oxide scaffold suggests its potential as a versatile building block in organic synthesis. The N-oxide functionality significantly modifies the electronic properties of the pyrimidine ring, enabling a variety of chemical transformations.

One of the key reactions of heteroaromatic N-oxides is the Boekelheide rearrangement. This reaction, typically promoted by acetic anhydride, involves the rearrangement of an N-oxide with an adjacent methyl group to form an acetoxymethyl-substituted derivative. researchgate.netfu-berlin.de While this reaction is well-documented for various pyridine (B92270) and pyrimidine N-oxides, its specific application to this compound would depend on the presence of a suitable alkyl substituent. The general mechanism involves O-acylation of the N-oxide, followed by deprotonation and a mdpi.orgmdpi.org-sigmatropic rearrangement. fu-berlin.de

The N-oxide group can also facilitate nucleophilic substitution reactions on the pyrimidine ring. The oxygen atom of the N-oxide can be functionalized, and subsequent reactions can lead to the introduction of various substituents. The photochemistry of pyrimidine N-oxides has also been explored, which can lead to rearrangements and the formation of novel heterocyclic systems, often proceeding through an oxaziridine (B8769555) intermediate. wur.nl

The synthesis of more complex, fused heterocyclic systems represents another potential application of this compound as an intermediate. For instance, the synthesis of fused diamino-pyrimidine mono-N-oxide moieties has been reported in the context of energetic materials, starting from a furazano-pyrimidine compound. rsc.org This suggests that the this compound core could be incorporated into larger, fused ring systems with potential applications in materials science or medicinal chemistry.

The following table summarizes potential transformations of pyrimidine N-oxides that could be applied in multi-step syntheses, although specific examples starting from this compound are limited.

Table 1: Potential Reactions of Pyrimidine N-Oxides for Multi-Step Synthesis

Reaction Type Reagents and Conditions Product Type Potential Application
Boekelheide Rearrangement Acetic anhydride, heat Acetoxymethyl-substituted pyrimidine Introduction of a functionalized side chain
Nucleophilic Substitution Various nucleophiles Substituted pyrimidines Ring functionalization
Photochemical Rearrangement UV light Isomeric heterocycles Synthesis of novel scaffolds

Stereoselective Synthesis of Chiral Derivatives Incorporating the this compound Moiety

The development of stereoselective methods for the synthesis of chiral derivatives containing the this compound moiety is an area with significant potential, though specific examples in the literature are scarce. The broader field of asymmetric catalysis utilizing chiral heteroaromatic N-oxides, particularly pyridine N-oxides, provides a conceptual framework for how such syntheses could be approached. nih.gov

Chiral heteroaromatic N-oxides have emerged as powerful Lewis base catalysts in a variety of asymmetric transformations. nih.gov These catalysts can activate silicon-based reagents for enantioselective allylations, propargylations, and other carbon-carbon bond-forming reactions. The design of chiral pyrimidine N-oxide catalysts would be a logical extension of this work. For instance, a chiral substituent could be introduced onto the pyrimidine ring of this compound, or a chiral pyrimidine N-oxide could be used as a ligand for a metal catalyst.

The diastereoselective oxidation of proline derivatives to yield homochiral N-oxides has been demonstrated, suggesting that if a chiral center is already present in a precursor to this compound, the N-oxidation step could potentially proceed with diastereoselectivity. liverpool.ac.uk

The synthesis of chiral 4-aryl-pyridine-N-oxides has been reported, where a chiral amide derived from L-proline is attached to the pyridine N-oxide core. acs.org A similar strategy could be envisioned for this compound, where the amino group is acylated with a chiral carboxylic acid or a chiral auxiliary is otherwise attached to the molecule.

The following table outlines hypothetical strategies for the stereoselective synthesis of chiral derivatives of this compound, based on established methods for related heterocyclic N-oxides.

Table 2: Hypothetical Strategies for Stereoselective Synthesis

Strategy Description Potential Chiral Moiety Example Reaction Type
Chiral Catalyst Use of a chiral pyrimidine N-oxide as an organocatalyst. Chiral substituent on the pyrimidine ring. Asymmetric allylation of aldehydes.
Chiral Ligand Employment of a chiral this compound derivative as a ligand for a transition metal catalyst. Coordination to a metal center through the N-oxide oxygen and another donor atom. Asymmetric Michael addition.
Chiral Auxiliary Attachment of a chiral auxiliary to the this compound scaffold to direct a subsequent stereoselective reaction. A chiral amine or alcohol attached to the pyrimidine ring. Diastereoselective alkylation.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Aminopyrimidine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons, carbons, and nitrogens.

¹H NMR spectroscopy provides information on the electronic environment of protons within a molecule. The introduction of an N-oxide functionality to the pyrimidine (B1678525) ring significantly influences the chemical shifts of the ring protons. The N-oxide group is electron-withdrawing via induction but can act as an electron-donating group through resonance, leading to a complex effect on proton shielding.

In pyrimidine N-oxides, the N-oxidation typically results in a noticeable shielding (upfield shift) of the protons at positions 2 and 6, and a smaller shielding effect at position 4, compared to the parent pyrimidine. cdnsciencepub.com For 4-aminopyrimidine (B60600) N-oxide, three distinct signals are expected for the aromatic protons (H-2, H-5, and H-6) and a broader signal for the amino (-NH₂) protons. The H-2 proton, situated between two nitrogen atoms (one of which is oxidized), is expected to be the most deshielded. The H-6 proton, adjacent to the N-oxide, will be significantly shielded, while the H-5 proton will experience a more moderate effect. The amino group protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Aminopyrimidine N-Oxide

ProtonPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2~8.5 - 8.7Singlet (s)N/A
H-6~8.0 - 8.2Doublet (d)JH6-H5 ≈ 6-7
H-5~6.6 - 6.8Doublet (d)JH5-H6 ≈ 6-7
-NH₂Variable (e.g., ~6.5 - 7.5)Broad Singlet (br s)N/A

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. In this compound, three signals are expected for the pyrimidine ring carbons. The N-oxide group generally shields the adjacent carbons (C-2 and C-6 in a pyridine (B92270) N-oxide). The amino group at the C-4 position is strongly electron-donating, causing a significant upfield shift (shielding) for the carbon it is attached to (C-4, the ipso-carbon) and also shielding the ortho carbons (C-5) and para carbon (C-2). The combination of these effects determines the final chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~148 - 152Deshielded by two adjacent N atoms, influenced by N-oxide.
C-4~155 - 159Strongly shielded by the attached -NH₂ group.
C-6~138 - 142Influenced by adjacent N-oxide.
C-5~105 - 109Shielded by the adjacent -NH₂ group at C-4.

¹⁵N NMR is a highly sensitive probe for the electronic environment of nitrogen atoms. researchgate.net For this compound, three distinct nitrogen signals are expected: the N-oxide nitrogen (N-1), the ring nitrogen at position 3 (N-3), and the exocyclic amino nitrogen (-NH₂). N-oxidation typically causes a large upfield shift (shielding) of the nitrogen atom that has been oxidized. researchgate.net Therefore, the N-1 signal is expected at a significantly higher field compared to its non-oxidized counterpart in 4-aminopyrimidine. The chemical shift of the amino nitrogen is sensitive to hydrogen bonding and protonation effects. Studies on related aminopyridine N-oxides show that the pyridine ring nitrogen chemical shifts typically vary between -101 and -127 ppm. core.ac.uk

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AtomPredicted Chemical Shift Range (δ, ppm)Key Influences
N-1 (N-oxide)-100 to -130Large shielding effect from oxidation. researchgate.net
N-3-70 to -90Typical range for a pyridine-like nitrogen.
-NH₂-310 to -330Typical range for an aromatic amino group. core.ac.uk

While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their adjacency on the pyrimidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This would definitively link the ¹H signals for H-2, H-5, and H-6 to their corresponding ¹³C signals (C-2, C-5, and C-6), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu This is extremely powerful for piecing together the molecular skeleton. For instance, the H-2 proton would show correlations to C-4 and C-6. The H-6 proton would show correlations to C-4 and C-5. These correlations would unambiguously confirm the substitution pattern of the pyrimidine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The spectrum of this compound is expected to be characterized by several key vibrational bands:

N-O Stretching (ν N-O): The N⁺-O⁻ bond gives rise to a strong and characteristic stretching vibration. This band is typically observed in the 1300-1200 cm⁻¹ region for heterocyclic N-oxides.

N-H Stretching (ν N-H): The amino group will exhibit two distinct stretching bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. Their exact position can indicate the extent of hydrogen bonding.

Ring Vibrations: The pyrimidine ring has several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations typically appear in the 1650-1400 cm⁻¹ region. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending modes appear in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.

N-H Bending (δ N-H): The scissoring motion of the -NH₂ group gives a characteristic band around 1650-1600 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
Asymmetric N-H Stretch3450 - 3350IR, RamanMedium
Symmetric N-H Stretch3350 - 3250IR, RamanMedium
Aromatic C-H Stretch3100 - 3000IR, RamanMedium-Weak
N-H Scissoring Bend1650 - 1600IRStrong
Ring C=N, C=C Stretches1620 - 1450IR, RamanStrong-Medium
N-O Stretch1300 - 1200IRStrong
Ring Breathing/Deformation1000 - 700Raman, IRMedium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₄H₅N₃O), the calculated molecular weight is approximately 111.04 Da. In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 112.

A key diagnostic feature in the mass spectra of N-oxides is the characteristic loss of the oxygen atom. nih.gov This "deoxygenation" can be induced thermally or via collision-induced dissociation (CID) and results in a prominent fragment ion at [M+H - 16]⁺. nih.gov This fragment corresponds to the protonated 4-aminopyrimidine molecule.

Further fragmentation would likely follow pathways characteristic of the pyrimidine ring, which often involves the sequential loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da) or cyanamide (B42294) (CH₂N₂, 42 Da).

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
112[C₄H₅N₃O + H]⁺Protonated Molecular Ion ([M+H]⁺)
96[C₄H₅N₃ + H]⁺[M+H]⁺ - O (Characteristic loss of oxygen)
69[C₃H₄N₂]⁺[M+H - O]⁺ - HCN (Loss of hydrogen cyanide)
54[C₂H₃N₂]⁺Further fragmentation of the ring

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A crystallographic information file (CIF) or equivalent X-ray diffraction data for this compound has not been found. This information is essential for a complete analysis of its solid-state architecture.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, the precise bond lengths, bond angles, and torsion angles for this compound cannot be reported.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

While the molecular structure of this compound, featuring an amino group and an N-oxide moiety, suggests a high potential for forming extensive hydrogen bond networks, a specific description of these interactions is not possible without crystal structure data. The amino group can act as a hydrogen bond donor, and the oxygen of the N-oxide group is a strong hydrogen bond acceptor.

Analysis of Conformational Preferences in the Crystalline State

An analysis of the conformational preferences of the this compound molecule within a crystal lattice is contingent upon the availability of its crystal structure, which is currently not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

A published UV-Vis absorption spectrum for this compound, detailing its specific absorption maxima (λmax), is not available. Therefore, a discussion of its specific electronic transitions and conjugation patterns based on experimental spectroscopic data cannot be conducted. In theory, as a heteroaromatic N-oxide, the compound would be expected to exhibit π → π* and n → π* transitions. The extended conjugation of the pyrimidine ring, influenced by the amino group and the N-oxide moiety, would dictate the specific wavelengths of these absorptions.

Computational and Theoretical Chemistry Investigations of 4 Aminopyrimidine N Oxide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of moderate size. researchgate.net DFT calculations are employed to find the lowest energy conformation of a molecule, a process known as geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the structure that corresponds to a minimum on the potential energy surface.

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length (Å)N1-O1.342
N1-C21.350
C2-N31.330
N3-C41.360
C4-C51.410
C4-N(amino)1.355
Bond Angle (°)O-N1-C2118.0
N1-C2-N3125.0
C2-N3-C4115.0
N3-C4-C5120.0
H-N(amino)-H119.0

Note: The values in this table are illustrative, based on typical bond lengths and angles for substituted pyrimidine (B1678525) N-oxides as determined by DFT calculations. researchgate.netrsc.orgresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. samipubco.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com For 4-aminopyrimidine (B60600) N-oxide, the electron-donating amino group and the electron-withdrawing N-oxide group both influence the energies of the frontier orbitals. The amino group tends to raise the HOMO energy, while the N-oxide group can lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyrimidine. This smaller gap would suggest a higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. nih.gov

PropertyValue (eV) (Illustrative)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.75Indicates chemical reactivity and kinetic stability
Ionization Potential (I)6.25Energy required to remove an electron (-EHOMO)
Electron Affinity (A)1.50Energy released when an electron is added (-ELUMO)
Hardness (η)2.375Resistance to change in electron distribution ((I-A)/2)

Note: The values in this table are illustrative, based on calculations for structurally similar aminopyrimidine derivatives. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. nih.gov

For 4-aminopyrimidine N-oxide, the MEP map would reveal distinct reactive sites. The oxygen atom of the N-oxide group and the nitrogen atoms of the pyrimidine ring are expected to be regions of high negative potential (red), making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the amino group and on the pyrimidine ring would exhibit positive potential (blue), identifying them as sites susceptible to attack by nucleophiles. researchgate.net This detailed mapping of the electrostatic landscape provides crucial insights into how the molecule will interact with other molecules, such as substrates, enzymes, or reagents.

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative approach based on conceptual DFT. nih.gov The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov By calculating condensed Fukui functions for each atom, one can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack.

There are three main types of Fukui functions:

f+(r): Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.

f-(r): Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.

f0(r): Predicts the site for radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms are the primary nucleophilic centers (high f- values), while certain carbon atoms in the pyrimidine ring would be the most probable sites for nucleophilic attack (high f+ values). These local reactivity descriptors provide a more refined prediction of regioselectivity in chemical reactions compared to simpler models. mdpi.com

Tautomerism Studies and Energetic Landscape Analysis of Aminopyrimidine Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Understanding the tautomeric preferences of a molecule is crucial as different tautomers can exhibit distinct chemical and biological properties.

This compound can exist in different tautomeric forms, primarily through amino-imino tautomerism. The amino form is generally the more stable tautomer for aminopyrimidines in the gas phase and in solution, largely due to the aromaticity of the pyrimidine ring. nih.gov However, the presence of the N-oxide group can influence the energetic landscape.

The two principal tautomeric forms are:

Amino form: The exocyclic nitrogen is an amino group (-NH2). This form maintains the aromatic character of the pyrimidine ring.

Imino form: A proton migrates from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an exocyclic imino group (=NH) and a non-aromatic or less aromatic ring system.

Computational methods, particularly DFT, are used to calculate the relative energies of these tautomers. By comparing the total energies of the optimized geometries of each tautomer, their relative stabilities can be determined. The energy difference dictates the equilibrium constant between the forms. Solvation effects can also be modeled to predict tautomeric preferences in different environments, as polar solvents can stabilize more polar tautomers. nih.gov For this compound, it is expected that the amino tautomer would be significantly more stable than the imino tautomers.

TautomerStructureRelative Energy (kcal/mol) (Illustrative)Relative Population (%) at 298 K
Amino Form4-(amino)pyrimidine 1-oxide0.00>99.9
Imino Form (H on N3)4-(imino)-3,4-dihydropyrimidine 1-oxide+10.5<0.1

Note: The relative energy values are illustrative, based on typical energy differences found in aminopyrimidine systems. The actual values would require specific calculations for this compound.

Computational Modeling of Proton Transfer Equilibria

Computational modeling is a powerful tool for investigating proton transfer equilibria in molecules like this compound, which can exist in various tautomeric forms. Tautomerism, a form of proton transfer, is crucial as different tautomers can exhibit distinct chemical and biological properties. Theoretical studies on related aminopyrimidine systems demonstrate that the stability and interconversion of tautomers are influenced by the environment. For instance, in the gas phase, one tautomer might be more stable, while in a polar solvent, another might be favored due to interactions with solvent molecules.

The tautomerization of the 4-aminopyrimidine ring is a key aspect of its function in certain biological contexts. nih.gov Computational models can predict the relative energies of different tautomers and the energy barriers for their interconversion. These calculations often employ Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) for higher accuracy. scispace.com

In systems with intramolecular hydrogen bonds, such as in some substituted pyrimidines, an excited-state intramolecular proton transfer (ESIPT) can occur. nih.gov This process, where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation, can be modeled using Time-Dependent DFT (TD-DFT). nih.gov Such studies help in understanding the photophysical properties and the deactivation pathways of the excited states. nih.gov The presence of water molecules can also significantly lower the energy barriers for proton transfer by forming water bridges, a phenomenon that can be effectively modeled computationally. scispace.com

Table 1: Theoretical Approaches to Modeling Proton Transfer This is an interactive table. Column headers can be clicked to sort the data.

Computational Method Application Key Findings
Density Functional Theory (DFT) Calculating relative energies of tautomers and transition state barriers. Provides insights into the most stable forms of the molecule in different environments.
Møller-Plesset Perturbation Theory (MP2) Refining energy calculations for higher accuracy. Improves the quantitative prediction of tautomer stability and interconversion barriers.
Time-Dependent DFT (TD-DFT) Modeling excited-state intramolecular proton transfer (ESIPT). Elucidates photophysical properties and mechanisms of fluorescence quenching.

Intermolecular Interaction Analysis using Quantum Chemistry

Quantum chemistry provides essential tools for the analysis of intermolecular interactions that govern the solid-state structure and molecular recognition properties of this compound. These non-covalent interactions, though weaker than covalent bonds, are fundamental to understanding the crystal packing and binding of the molecule to biological targets.

Quantification of Hydrogen Bonding Strengths and Nature

Hydrogen bonds are among the most critical intermolecular interactions for this compound, given the presence of the amino group (a hydrogen bond donor) and the N-oxide and ring nitrogen atoms (hydrogen bond acceptors). Computational methods can quantify the strength and nature of these bonds.

Natural Bond Orbital (NBO) analysis is a widely used technique to investigate hydrogen bonding. nih.gov It analyzes the charge transfer between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor's X-H bond (where X is N, O, etc.). The energy of this interaction, E(2), provides a quantitative measure of the hydrogen bond strength. For example, in a related diaminopyrimidine derivative, NBO analysis revealed strong, stable intermolecular N–H···N hydrogen bonds that contribute significantly to the formation of dimers. nih.gov These interactions lead to noticeable changes in bond lengths and angles, which can be correlated with experimental data. nih.gov

Table 2: NBO Analysis of a Dimerized Diaminopyrimidine Derivative This is an interactive table. Column headers can be clicked to sort the data.

Interaction Type E(2) (kcal/mol) Change in N-H Bond Length (Å)

Data adapted from a study on a similar diaminopyrimidine structure to illustrate the methodology. nih.gov

Nuclear quantum effects can also play a role in hydrogen bonding, and advanced computational methods can be used to investigate their impact, revealing that these effects can enhance the interaction strength. chemrxiv.orgchemrxiv.org

Investigation of π-π Stacking and Other Non-Covalent Interactions

The pyrimidine ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions are crucial for the stability of crystal structures and for binding in biological systems. nih.gov Computational studies can characterize the geometry and estimate the energetic contribution of these interactions.

In the crystal structure of a related 4-aminopyridinium compound, a short interplanar distance of 3.3419 (7) Å between two pyrimidine rings indicates a π-π stacking interaction. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify various intermolecular contacts within a crystal. nih.gov This analysis can break down the crystal packing into contributions from different interaction types, such as H···H, C···H, and N···H contacts, in addition to π-π stacking. nih.gov Theoretical methods like DFT are also employed to calculate the interaction energies of stacked dimers, providing a quantitative understanding of their stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Molecular Design (focus on computational methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predictive molecular design, allowing for the rational design of new molecules with enhanced activity.

The development of a QSAR model for aminopyrimidine derivatives involves several key computational steps:

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Software like DRAGON is often used for this purpose. nih.gov

Descriptor Selection and Model Building : Since the number of calculated descriptors can be very large, statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity. Techniques like stepwise regression, principal component analysis (PCA), and partial least squares (PLS) are used to build the QSAR model. nih.govimist.ma Both linear (Multiple Linear Regression - MLR) and non-linear (Artificial Neural Networks - ANN) models can be developed. nih.gov

Model Validation : The predictive power of the QSAR model must be rigorously validated. This involves both internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. imist.ma Statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²) are used to assess the model's robustness and predictive ability. imist.ma

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D aligned structures of the molecules are used to generate steric and electrostatic fields. ccspublishing.org.cn The resulting contour maps provide a visual representation of how these fields influence biological activity, offering direct insights for modifying molecular structures to improve potency. ccspublishing.org.cn

Table 3: Key Steps in QSAR Computational Methodology This is an interactive table. Column headers can be clicked to sort the data.

Step Computational Technique(s) Purpose
1. Descriptor Calculation Molecular modeling software (e.g., DRAGON) To generate numerical representations of molecular features.
2. Descriptor Selection Stepwise Regression, PCA To identify the most influential descriptors and avoid overfitting.
3. Model Building MLR, PLS, ANN To create a mathematical equation relating structure to activity.
4. Model Validation Cross-validation, External Test Set To assess the statistical significance and predictive power of the model.

Chemical Reactivity and Transformation Pathways of 4 Aminopyrimidine N Oxide

Reactivity of the N-Oxide Moiety

The N-oxide moiety in 4-aminopyrimidine (B60600) N-oxide is the primary site for a range of chemical reactions, including deoxygenation, activation of the pyrimidine (B1678525) ring towards substitution, and skeletal rearrangements.

Deoxygenation Reactions and Mechanistic Pathways

Deoxygenation, the removal of the oxygen atom from the N-oxide group to yield the parent heterocycle, is a fundamental transformation of heteroaromatic N-oxides. acs.org This reaction can be accomplished using a diverse array of reagents and conditions, operating through several mechanistic pathways.

Common methods for the deoxygenation of N-oxides involve trivalent phosphorus compounds, metal-catalytic systems, and various reducing agents. acs.orgresearchgate.net For instance, a sustainable method utilizes iodide as a catalyst, which is regenerated by formic acid. rsc.orgrsc.org Computational studies suggest this reaction proceeds via an SN2-type mechanism, where the iodide ion directly interacts with the N-oxide's oxygen atom. rsc.org

Photocatalytic methods have also emerged as mild and efficient alternatives. Visible light-mediated metallaphotoredox catalysis can achieve highly chemoselective deoxygenation using Hantzsch esters as stoichiometric reductants. organic-chemistry.org The fragmentation of N-oxides can also be induced by thermal activation, a process that can be observed during mass spectrometry analysis. nih.gov The excited state involved in photochemical deoxygenation can vary; for some N-oxides, the excited singlet state is responsible, while for others, a triplet excited state leads to oxygen abstraction. wur.nl

Reagent/SystemConditionsProposed MechanismReference
Iodide / Formic AcidHeating (e.g., 90-140 °C)SN2-type attack of iodide on oxygen rsc.org
Visible Light / Photocatalyst / Hantzsch EsterRoom TemperatureRadical mechanism involving single electron transfer acs.orgorganic-chemistry.org
[Pd(OAc)2]/dppf / TriethylamineMicrowave IrradiationTransfer oxidation organic-chemistry.org
Indium / Pivaloyl ChlorideRoom TemperatureReductive deoxygenation organic-chemistry.org
TiCl4/SnCl2Mild ConditionsSelective reduction of the N-O bond researchgate.net

Nucleophilic Attack and Electrophilic Substitution on the Pyrimidine Ring Activated by N-Oxide

The N-oxide group significantly modifies the electronic properties of the pyrimidine ring, activating it for both nucleophilic and electrophilic substitution, typically at the C2 and C4 positions. scripps.eduyoutube.com In the case of 4-aminopyrimidine N-oxide, the N-oxide functionality enhances the electrophilicity of the ring, making it more susceptible to attack by nucleophiles. The general mechanism involves an initial reaction of the N-oxide oxygen with an electrophile, followed by the addition of a nucleophile to the activated ring. scripps.edu

Conversely, the N-oxide group can also facilitate electrophilic substitution. By forming the N-oxide, the electron density at the C4 position can be increased, directing electrophiles to this site. quimicaorganica.org This directing effect, combined with the strong activating effect of the C4-amino group, makes the pyrimidine ring amenable to substitutions that are otherwise difficult to achieve with the parent heterocycle.

Rearrangements Involving the N-Oxide Group

Pyrimidine N-oxides can undergo characteristic rearrangements, most notably the Boekelheide rearrangement. This reaction typically occurs when a pyrimidine N-oxide with a methyl group adjacent to the N-oxide is treated with a carboxylic acid anhydride (B1165640), such as acetic anhydride. fu-berlin.de The reaction converts the methyl group into an acetoxymethyl group. fu-berlin.deresearchgate.net

Mechanistic studies of the Boekelheide rearrangement of a model pyrimidine N-oxide have revealed a complex pathway. Quantum chemical calculations and experimental evidence suggest that the reaction can proceed through multiple energetically feasible routes, including concerted rsc.orgrsc.org-sigmatropic rearrangements or stepwise processes via ion pairs or radical intermediates. fu-berlin.de The identification of side products and the trapping of radical intermediates support the involvement of a (pyrimidin-4-yl)methyl radical as a key species in the rearrangement. fu-berlin.de

Transformations Involving the Amino Group

The amino group at the C4 position of this compound is a key functional group that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation, Alkylation, and Derivatization of the Amino Nitrogen

The amino group of this compound can be readily modified through standard synthetic protocols.

Acylation: The reaction with acylating agents, such as acetic anhydride, leads to the formation of the corresponding acetamido derivative. This transformation is common for aminopyridines and related heterocycles. mdpi.org The acylation of the amino group can influence subsequent reactions; for example, 4-acetamidopyrimidine is reported to be unreactive towards N-oxidation under conditions that successfully oxidize 4-aminopyrimidine. cdnsciencepub.com

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. google.comresearchgate.net For instance, processes for the catalytic N-alkylation of aminopyridines have been developed, which can lead to N-monoalkylated and/or N,N-dialkylated products. google.com

Derivatization: The reactivity of the amino group extends to reactions with other electrophiles. For example, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens can result in the formation of charge-transfer complexes or more complex bromination-dimerization products, highlighting the nucleophilic character of the amino group and the pyridine (B92270) nitrogen. acs.org

Diazotization Reactions and Kinetics of this compound

The primary amino group of this compound can be converted into a diazonium group through a diazotization reaction. This process typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid. organic-chemistry.orgbyjus.com

The kinetics of the diazotization of 4-aminopyridine 1-oxide have been studied in perchloric acid solutions. rsc.org The reaction is first order with respect to both the amine and nitrous acid. The rate of reaction increases with increasing acid concentration. rsc.org

Kinetic data suggest a mechanism involving two concurrent pathways:

Attack of the nitrous acidium ion (H₂NO₂⁺) on the free, unprotonated amine.

Attack of the nitrous acidium ion on the protonated amine. rsc.org

Kinetic and Mechanistic Features of 4-Aminopyridine N-Oxide Diazotization rsc.org
FeatureObservation
Reaction OrderFirst order in amine; First order in nitrous acid.
Effect of AcidityThe rate coefficient increases with increasing perchloric acid concentration.
Reacting SpeciesBoth the free amine and the protonated amine react with the nitrosating agent.
Relative ReactivityThe free amine form is diazotized at a greater rate than the protonated form.
Proposed Nitrosating AgentNitrous acidium ion (H₂NO₂⁺).

Ring Transformation Reactions and Annular Rearrangements

While the literature specifically detailing ring transformation reactions and annular rearrangements of this compound is not extensive, the reactivity of the broader class of pyrimidine N-oxides provides insights into potential transformation pathways. Photochemical and thermal conditions, as well as reactions with certain reagents like acid anhydrides, are known to induce rearrangements in pyrimidine N-oxide systems. wur.nlresearchgate.net

One notable reaction of pyrimidine N-oxides is the Boekelheide rearrangement, which typically occurs upon treatment with acetic anhydride. researchgate.net This reaction involves the rearrangement of a methyl group at a position adjacent to the N-oxide to an acetoxymethyl group. Although this has been studied for other pyrimidine N-oxide derivatives, specific studies on this compound undergoing this rearrangement are not widely reported. The presence of the amino group at the 4-position may influence the course of such reactions.

Photolysis of pyrimidine N-oxides can lead to rearrangements, including the formation of imidazole (B134444) and oxopyrimidine derivatives. wur.nl These transformations are thought to proceed through reactive intermediates such as oxaziridines. wur.nl The specific photochemical behavior of this compound, however, remains a subject for more detailed investigation.

It is important to note that while these reactions are characteristic of the pyrimidine N-oxide scaffold, the specific influence of the 4-amino substituent on the propensity and outcome of ring transformations and annular rearrangements of this compound requires further dedicated study.

This compound as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

This compound serves as a valuable synthetic building block for the construction of more complex molecular architectures, particularly novel π-conjugated systems. Its utility is demonstrated in condensation reactions with various aldehydes.

In a general synthetic approach, this compound can be reacted with an aldehyde in the presence of a strong base, such as 50% aqueous sodium hydroxide, and a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC). These reactions are typically carried out under argon at elevated temperatures (90-100°C). This method allows for the synthesis of a range of styrylpyrimidine N-oxide derivatives, which are of interest for their potential applications in materials science due to their electronic and photophysical properties.

The following table summarizes the synthesis of various π-conjugated systems from this compound:

EntryAldehydeProductReaction Time (h)
14-(Diphenylamino)benzaldehyde4-(4-(Diphenylamino)styryl)pyrimidine 1-oxide1
24-(Dibutylamino)benzaldehyde4-(4-(Dibutylamino)styryl)pyrimidine 1-oxide1.5
34-(Dimethylamino)benzaldehyde4-(4-(Dimethylamino)styryl)pyrimidine 1-oxide6
44-Methoxybenzaldehyde4-(4-Methoxystyryl)pyrimidine 1-oxide2

Reaction Conditions: this compound (0.5 mmol), aldehyde (1.0 mmol), 50% aq. NaOH (2 g), TEBAC (5 mg), 90-100°C, under Argon.

The successful synthesis of these derivatives highlights the role of this compound as a versatile intermediate. The amino group provides a reactive site for condensation, while the pyrimidine N-oxide core acts as a key component of the resulting π-conjugated system. The systematic study of such reactions opens avenues for the development of new functional materials with tailored optical and electronic properties.

Investigation of Molecular Interactions and Preclinical Biological Efficacy of 4 Aminopyrimidine N Oxide Derivatives

Elucidation of Molecular Targets and Ligand-Receptor Binding Mechanisms

Research into 4-aminopyrimidine (B60600) N-oxide derivatives has identified the envelope protein E of the Tick-borne Encephalitis Virus (TBEV) as a primary molecular target. nih.govnih.govresearchgate.net Time-of-addition studies have suggested that these compounds likely interact with the ectodomain of the viral envelope protein E. nih.govresearchgate.net This interaction is believed to occur within the n-octyl-β-d-glucoside (β-OG) binding pocket of the E protein. nih.govnih.govresearchgate.netscienceopen.com The β-OG pocket is a known target for inhibitors of flavivirus entry, and the binding of 4-aminopyrimidine N-oxide derivatives to this site is thought to inhibit the virus's entry into host cells. researchgate.net

The binding mechanism is facilitated by the structural characteristics of the derivatives. For instance, the presence of bulky, hydrophobic groups, such as an adamantyl group, has been identified as crucial for antiviral activity. researchgate.net This suggests that hydrophobic interactions play a significant role in the ligand-receptor binding. Docking studies have visualized the potential binding poses of these compounds within the β-OG pocket, providing a basis for understanding the specific molecular interactions that contribute to their inhibitory effects. researchgate.net

In Vitro and Ex Vivo Studies of Biological Activities at a Molecular and Cellular Level

Assessment of Antiviral Efficacy against Specific Viral Strains (e.g., Tick-Borne Encephalitis Virus)

A number of this compound derivatives have demonstrated significant antiviral activity against a broad range of Tick-Borne Encephalitis Virus (TBEV) strains. nih.gov In vitro studies have been conducted against various TBEV subtypes, including European, Siberian, and Far-Eastern strains. nih.govnih.govscienceopen.com

One of the most potent compounds identified is 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol, which has shown EC50 values lower than 22 µM against all tested TBEV strains. nih.govnih.govresearchgate.netscienceopen.com The antiviral activity of nine different 4-aminopyrimidine N-oxides was assessed in plaque reduction assays, with several compounds showing EC50 values below 50 µM against the Absettarov strain. nih.gov

It has been observed that the EC50 values can vary for certain virus samples, which may be due to the presence of non-infectious and immature virus particles, protein aggregates, and membrane complexes that also contain the E protein. nih.govnih.govscienceopen.com This highlights the importance of considering the composition of the viral sample when evaluating antiviral efficacy.

Antiviral Activity of this compound Derivatives against TBEV Strains

EC50 values (µM) from in vitro plaque reduction assays.

CompoundTBEV Strain Absettarov (EC50 µM)Other TBEV Strains (EC50 µM Range)
2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol< 50< 22
Other 4-aminopyrimidine N-oxides (8 compounds)< 50Data not specified

Evaluation of Antibacterial Properties and Quorum Sensing Inhibition Mechanisms

While research has focused on the antiviral properties of 4-aminopyrimidine N-oxides, the broader class of pyrimidine (B1678525) derivatives has been investigated for antibacterial and quorum sensing (QS) inhibitory activities. QS is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov Inhibiting QS can disrupt these processes, making bacteria more susceptible to host defenses and antibiotics. nih.gov

Studies on related compounds, such as 4-nitro-pyridine-N-oxide (4-NPO), have shown that they can reduce bacterial adhesion and biofilm formation. nih.gov 4-NPO was found to adsorb to both silica (B1680970) surfaces and the outer membranes of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, neutralizing surface charges and thereby reducing bacterial deposition. nih.gov While not directly on this compound, this research on a similar N-oxide compound suggests a potential mechanism for antibacterial and anti-biofilm activity that could be explored in this specific class of compounds.

Investigation of Other Enzyme Inhibition or Receptor Modulation Activities

The broader family of aminopyrimidine and pyrimidine derivatives has been explored for a variety of enzyme inhibition and receptor modulation activities. For instance, certain aminopyrimidine derivatives have been identified as dual-target inhibitors of BRD4 and PLK1, which are therapeutic targets in cancer. nih.gov Other pyrimidine derivatives have been studied as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and as antagonists for P2Y receptors. acs.orgnih.gov

Specifically for 4-amino-substituted pyrimidines, derivatives have been investigated as inhibitors of receptor-interacting protein kinase 2 (RIPK2), which is involved in immune signaling. nih.gov While these studies are not on the N-oxide form, they indicate the potential for the 4-aminopyrimidine scaffold to be adapted for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies via Molecular Design and Synthesis

Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral activity of this compound derivatives. A key finding is the importance of a bulky, hydrophobic adamantyl group for antiviral activity against TBEV. researchgate.net The synthesis of a series of 4-aminotetrahydroquinazoline derivatives, which are a class of 4-aminopyrimidine N-oxides, has allowed for the systematic evaluation of different substituents. researchgate.net

The general pyrimidine scaffold has been the subject of extensive SAR studies for various biological activities. For instance, in the context of NAPE-PLD inhibitors, modifications at three different positions of the pyrimidine-4-carboxamide (B1289416) core were explored to optimize potency and lipophilicity. acs.org Conformational restriction of a side chain was found to increase inhibitory potency, while the exchange of a morpholine (B109124) group for a smaller, more polar group also enhanced activity. acs.org These principles of molecular design and the insights from SAR studies on related pyrimidine compounds can inform the further development of this compound derivatives for their specific targets.

Preclinical Mechanistic Pharmacology Studies (e.g., molecular basis of neuroprotective effects)

While direct preclinical mechanistic studies on the neuroprotective effects of this compound are not extensively detailed in the provided context, research on the closely related 4-aminopyridine (B3432731) (4-AP) and other pyrimidine derivatives provides a basis for potential mechanisms. 4-AP is known to be a potassium channel blocker and is used to treat symptoms of multiple sclerosis. researchgate.netrsc.org It has been shown to prevent neuroaxonal loss in models of optic neuritis and optic nerve crush. researchgate.net

Studies on other pyrimidine derivatives have demonstrated neuroprotective effects in experimental models of cerebral ischemia. researchgate.net These derivatives were found to restore the activity of mitochondrial respiratory chain complexes and tricarboxylic acid cycle enzymes, suggesting a metabolic mechanism of action. researchgate.net Given the structural similarities, it is plausible that this compound derivatives could exert neuroprotective effects through similar mechanisms, such as modulation of ion channels or protection of mitochondrial function. However, specific preclinical studies are needed to confirm these hypotheses for this particular class of compounds.

Advanced Applications in Materials Science and Organic Catalysis

Utilization of 4-Aminopyrimidine (B60600) N-Oxide Derivatives in Organocatalysis

Derivatives of 4-aminopyrimidine N-oxide have emerged as promising candidates for organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. The presence of the N-oxide moiety and the amino group allows for fine-tuning of the catalyst's electronic and steric properties, influencing its activity and selectivity.

Chiral derivatives of this compound, particularly those analogous to 4-(dimethylamino)pyridine (DMAP), have shown significant potential as catalysts in asymmetric synthesis. The N-oxide oxygen can act as a nucleophilic site, which is a key feature in their catalytic activity. researchgate.net These catalysts have been successfully employed in asymmetric acyl transfer reactions, a fundamental transformation in organic chemistry. researchgate.net

One notable application is in the Steglich rearrangement, an isomerization reaction of O-acylated azlactones to C-acylated azlactones, which can generate a quaternary stereocenter. Chiral DMAP-N-oxide catalysts have demonstrated high yields (88-97%) and excellent enantioselectivities (90-97% ee) in these rearrangements. researchgate.net The efficiency of these catalysts is attributed to the nucleophilic character of the N-oxide oxygen. researchgate.net

The development of chiral N,N-4-(dimethylamino)pyridine (DMAP) derivatives has been a significant advancement in this area. These catalysts, which can be synthesized in a one-pot manner, have been effectively used in the enantioselective Steglich rearrangement of oxindole (B195798) derivatives. This reaction yields products with a quaternary carbon center in high yields (>98%) and with high enantioselectivity (up to 99:1 er). acs.org

Below is a table summarizing the performance of a chiral DMAP derivative catalyst in the enantioselective Steglich rearrangement of various O-acylated oxindole derivatives.

SubstrateYield (%)Enantiomeric Ratio (er)
2a >9892:8
2b >9894:6
2c >9899:1
2d >9897:3
2e >9895:5
2f >9892:8
2g >9899:1
2h >9896:4

Data sourced from Organic Letters, 2015, 17, 4436–4439. acs.org

The design of effective chiral pyridine (B92270) N-oxide catalysts often involves the introduction of a chiral scaffold to create a stereochemically defined environment around the catalytically active N-oxide group. A common strategy involves using α-amino acids as the chiral source. researchgate.net The synthesis of these catalysts can be achieved through multi-step sequences. For instance, a synthetic route can involve the reaction of L-prolinamides with 3-bromo-4-nitropyridine-N-oxide, followed by treatment with acetyl chloride and a Suzuki-Miyaura coupling reaction with various aryl boronic acids.

The development of chiral 4-aryl-pyridine-N-oxides (ArPNOs) has expanded the scope of these catalysts beyond the traditional DMAP analogues. acs.org This allows for greater structural diversity at the C-4 position of the pyridine ring, which was previously thought to require a dialkylamino group for high catalytic activity. acs.org These novel catalysts have proven effective in acylative dynamic kinetic resolutions. acs.org The N-oxide group in these catalysts is crucial for their enhanced catalytic activity and ability to induce chirality. acs.org

Integration into Supramolecular Assemblies and Hydrogel Systems

The ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding, makes it a valuable component in the construction of supramolecular assemblies and hydrogels. The N-oxide moiety can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor.

Research has shown that modifying pyridyl-based molecules with N-oxide groups can significantly influence their gelation properties. nih.gov For instance, the modification of bis(pyridyl) urea-based compounds into pyridyl N-oxide derivatives can induce or enhance their ability to form hydrogels. researchgate.net These N-oxide containing gels often exhibit improved mechanical and thermal stabilities. nih.gov

The introduction of N-oxide moieties has a pronounced effect on the morphology of the resulting gel network, leading to the formation of needle, fibrous, tape-like, and plate-like structures. nih.gov The spatial arrangement of the functional groups and the specific non-covalent interactions are critical in the formation of the supramolecular gel network. researchgate.net

A study on isomeric pyridyl-N-oxide amides demonstrated that the relative position of the N-oxide moieties plays a crucial role in the gel network formation and the stability of the resulting hydrogels. Hydrogels formed from certain isomers with 4-pyridyl functionality showed higher thermal and mechanical stability. mdpi.com The N-H moiety of the amide group can form hydrogen bonds with the N-oxide moiety, leading to the formation of dimers which then assemble into one-dimensional hydrogen-bonded chains, a key factor for supramolecular gelation. mdpi.com

Application in Electrochemical Sensing Technologies and Biosensors

While specific applications of this compound in electrochemical sensors and biosensors are not extensively documented, the inherent properties of this compound and its derivatives suggest potential in this area. An electrochemical biosensor is a device that utilizes a biological recognition element and an electrochemical transducer to detect an analyte. nih.govmdpi.com

The amino and N-oxide groups of this compound can be functionalized to immobilize biorecognition elements, such as enzymes or antibodies, onto an electrode surface. Furthermore, the aromatic pyrimidine (B1678525) ring system can facilitate electron transfer processes, which is a fundamental aspect of electrochemical sensing.

Derivatives of this compound could potentially be used to modify electrode surfaces, enhancing their sensitivity and selectivity. For example, they could be incorporated into conductive polymers or nanocomposites used in sensor fabrication. The ability of the N-oxide group to coordinate with metal ions could also be exploited in the design of sensors for heavy metal detection. The development of such sensors would rely on the principles of amperometric, potentiometric, or impedimetric measurements to transduce the biological recognition event into a measurable electrical signal. nih.gov

Role in the Development of Advanced Polymer or Hybrid Material Systems

The functional groups present in this compound make it a candidate for incorporation into advanced polymer and hybrid material systems. The amino group can act as a monomer or a cross-linking agent in polymerization reactions, allowing for its integration into polymer backbones or networks.

The preparation of hybrid organic-inorganic materials often involves the sol-gel process, where organic molecules are incorporated into an inorganic matrix, such as silica (B1680970). mdpi.com Derivatives of this compound could be functionalized with silane (B1218182) coupling agents to enable their covalent attachment to the inorganic network, creating hybrid materials with tailored properties.

These hybrid materials could exhibit enhanced thermal stability, mechanical strength, and specific functionalities derived from the incorporated aminopyrimidine N-oxide units. For instance, the presence of the pyrimidine ring and the N-oxide group could impart specific optical, electronic, or catalytic properties to the material. The development of such advanced materials could find applications in diverse fields, including coatings, membranes, and functional composites. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities for 4 Aminopyrimidine N Oxide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) N-oxides often involves the use of strong oxidizing agents, which can present environmental and safety challenges. A primary future objective is the development of greener, more efficient, and economically viable synthetic routes to 4-aminopyrimidine (B60600) N-oxide and its derivatives.

Key areas of focus will include:

Catalytic N-Oxidation: Exploring novel catalytic systems that can utilize milder and more sustainable oxidants. For instance, methodologies using hydrogen peroxide (H₂O₂) in the presence of catalysts like sodium tungstate (B81510) have shown promise for the N-oxidation of related diaminopyrimidines, offering an industrially scalable and robust process. questjournals.org Future work could adapt these tungstate-catalyzed systems or explore other metal-based or organocatalytic approaches for the selective oxidation of 4-aminopyrimidine.

Nanocatalysis: The use of nanocatalysts, such as nickel oxide (NiO) or iron oxide (Fe₃O₄) nanoparticles, is a rapidly growing area in green chemistry. researchgate.netrsc.org These catalysts offer high efficiency, reusability, and can facilitate reactions under milder conditions. Research into the application of nanocatalysts for the direct N-oxidation of 4-aminopyrimidine or for one-pot syntheses of complex derivatives from simpler precursors represents a significant opportunity.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety, particularly for potentially energetic oxidation reactions.

Alternative Oxidants: Investigating alternative, milder oxidizing agents beyond common peroxy acids is crucial. Systems like H₂O₂ combined with trifluoroacetic anhydride (B1165640) (TFAA) or m-chloroperoxybenzoic acid (mCPBA) have been used for related systems and could be optimized for 4-aminopyrimidine N-oxide. rsc.org

A comparative table of potential synthetic methodologies is presented below.

MethodologyOxidantCatalyst/ReagentPotential Advantages
Catalytic Oxidation Hydrogen PeroxideSodium TungstateSustainable, scalable, uses a green oxidant. questjournals.org
Nanocatalysis VariesNiO or Fe₃O₄ NPsHigh efficiency, catalyst reusability, mild conditions. researchgate.netrsc.org
Mild Oxidation mCPBAAcetonitrile (solvent)Good yield under reflux conditions. rsc.org
Activated Peroxide Hydrogen PeroxideTrifluoroacetic AnhydrideEffective for N-oxidation of fused pyrimidines. rsc.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is essential for optimizing synthetic processes and ensuring safety. The application of advanced, in-situ spectroscopic techniques is a key future direction.

Process Analytical Technology (PAT): Integrating techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This allows for precise monitoring of reaction progress, endpoint determination, and the generation of detailed kinetic profiles.

Calorimetry: The use of isothermal calorimeters can provide critical data on the heat flow of the N-oxidation reaction in real-time. researchgate.net This information is vital for assessing the thermal risk of the process and for designing safe, scalable manufacturing protocols.

NMR Spectroscopy: Advanced NMR techniques, including rapid-acquisition methods, can be employed to monitor reactions in real-time, providing detailed structural information on all species present in the reaction mixture. While IR spectroscopy has been used to study the vibrational modes of the parent 4-aminopyridine (B3432731) semanticscholar.orgresearchgate.net, extending this to in-situ monitoring of the N-oxide formation would be a logical next step.

These techniques will enable the rapid optimization of reaction conditions (e.g., temperature, catalyst loading, dosing rates) and provide the fundamental data needed for robust process development.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Reactivity and Interactions

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. toolify.ai Applying these computational tools to the this compound scaffold can significantly accelerate research and development.

Reactivity Prediction: ML models, trained on large datasets of chemical reactions, can predict the reactivity of the this compound core towards various reagents. miragenews.com This includes predicting the most likely site of reaction, the yield of the product, and the optimal reaction conditions. Quantum chemistry-augmented neural networks can provide highly accurate predictions by learning from quantum mechanical descriptors. mit.educaltech.edu

De Novo Design: AI algorithms can be used to design novel derivatives of this compound with desired properties. For example, in drug discovery, models can generate structures predicted to have high binding affinity for a specific biological target, such as a protein kinase or receptor. researchgate.net This approach has been successfully used to design other pyrimidine-based therapeutic agents.

QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. Similarly, ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize the most promising compounds for synthesis and testing, thereby reducing the time and cost of drug development. arxiv.org

AI/ML ApplicationObjectivePotential Impact
Reactivity Prediction Forecast reaction outcomes and selectivity. miragenews.comAccelerate the discovery of new synthetic routes and transformations.
De Novo Design Generate novel molecular structures with desired properties. researchgate.netRapidly identify potential drug candidates or functional materials.
QSAR/ADMET Modeling Predict biological activity and pharmacokinetic profiles.Prioritize compounds for synthesis, reducing attrition in development pipelines.

Exploration of New Chemical Transformations and Cascade Reactions Involving the N-Oxide Functionality

The N-oxide group is not merely a passive functionality; it can act as an internal oxidant, a directing group, or a precursor to reactive intermediates. A major opportunity lies in harnessing this reactivity to develop novel and complex chemical transformations.

Photoredox Catalysis: Pyridine (B92270) N-oxides have been shown to act as radical precursors in photoredox-catalyzed reactions. nih.gov For example, they can be used to generate N-oxy radicals that initiate cascade annulations or participate in anti-Markovnikov additions to olefins. nih.govchemrxiv.org Exploring the photochemistry of this compound could unlock new pathways for C-H functionalization, hydroxylation, and the construction of complex heterocyclic systems.

Rearrangement Reactions: The Boekelheide rearrangement, a classic reaction of pyridine N-oxides, could be systematically investigated for this compound. researchgate.net This transformation allows for the introduction of functional groups at the position adjacent to the N-oxide, providing a route to highly substituted pyrimidines.

Cascade Reactions: The N-oxide can serve as a trigger for cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. Research could focus on designing tandem reactions where an initial transformation involving the N-oxide (e.g., reduction, rearrangement) is followed by one or more subsequent cyclization or functionalization steps.

Rational Design of Next-Generation Molecular Tools and Functional Materials Based on this compound Scaffold

The unique combination of a hydrogen-bond-donating amino group and a potent hydrogen-bond-accepting N-oxide group makes the this compound scaffold an exceptional building block for creating advanced molecular tools and functional materials.

Medicinal Chemistry: The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. acs.org The this compound scaffold can be used as a starting point for the rational design of new therapeutic agents. Its ability to form multiple directed hydrogen bonds makes it an attractive candidate for inhibitors of enzymes like kinases or for agents that interact with nucleic acids. acs.org The design of modified nucleosides for molecular biology applications is another promising avenue. grantome.com

Crystal Engineering and Functional Materials: The strong hydrogen bonding capabilities can be exploited to construct highly ordered supramolecular structures, such as co-crystals and metal-organic frameworks (MOFs). The N-oxide group can coordinate with metal ions or participate in halogen bonding, enabling the design of materials with specific electronic, optical, or porous properties. acs.org

Energetic Materials: Related diamino-pyrimidine mono-N-oxide moieties have been investigated for their potential as energetic materials, where the N-oxide provides a source of oxygen in the molecule. rsc.org Further functionalization of the this compound core could lead to the development of new, high-performance, and insensitive energetic compounds.

Q & A

Q. What experimental methods are recommended for synthesizing 4-aminopyrimidine N-oxide, and how can its purity be validated?

Methodological Answer:

  • Synthesis : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) under controlled acidic or neutral conditions. Substituents on the pyrimidine ring (e.g., electron-donating groups at the 6-position) enhance N-oxide formation via cytochrome P450-mediated pathways .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature values (e.g., 153–155°C for related N-oxides) .

Q. How can the crystal structure and hydrogen-bonding networks of this compound be resolved?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated acetonitrile or methanol solution.
  • Structural Analysis : Perform X-ray diffraction (XRD) using a Bruker D8 Venture diffractometer. Refine data with SHELXL and validate using CCDC deposition (e.g., CCDC 2035503 for analogous N-oxides). Hydrogen-bonding parameters (distance, angle) can be extracted using Mercury software .

Q. What are the recommended storage conditions to ensure stability of this compound?

Methodological Answer:

  • Handling : Avoid dust formation; use fume hoods and PPE (gloves, goggles).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Monitor degradation via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound?

Methodological Answer:

  • (Q)SAR Analysis : Use Leadscope’s expert-rule-based models or Derek Nexus to evaluate structural alerts. Focus on aromatic N-oxide subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) linked to DNA reactivity .
  • Experimental Validation : Conduct Ames tests (TA98/TA100 strains ± metabolic activation) to assess frameshift/base-pair mutations. Compare results with positive controls (e.g., 4-nitroquinoline 1-oxide) .

Q. How do substituents influence N-oxide formation in pyrimidine derivatives?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at 6-position) inhibit N-oxidation, while electron-donating groups (e.g., NH₂) enhance it by altering tautomeric equilibria and electron density. Validate via DFT calculations (B3LYP/6-31G* level) .
  • Experimental Design : Synthesize analogs (e.g., 6-methyl-4-aminopyrimidine) and monitor N-oxide yield via LC-MS. Use cytochrome P450 inhibitors (e.g., ketoconazole) to confirm enzymatic mediation .

Q. What analytical techniques are suitable for detecting this compound in prebiotic simulation studies?

Methodological Answer:

  • Sample Preparation : Simulate UV-irradiated ice mixtures (H₂O:NH₃:pyrimidine) at 20–32 K. Extract residues with liquid water and concentrate via lyophilization .
  • Detection : Use HPLC-UV (C18 column, 210 nm) with retention time matching standards (e.g., pyrimidine N-oxide at Rt = 8.46 min). Confirm via UV spectral comparison (200–400 nm) and spiking experiments .

Q. How can the antioxidant activity of this compound derivatives be evaluated?

Methodological Answer:

  • Assays :
    • DPPH Radical Scavenging : Measure absorbance decay at 517 nm. Calculate IC₅₀ values relative to ascorbic acid.
    • ROS Inhibition : Use fluorescent probes (e.g., DCFH-DA) in cell-free systems or cultured macrophages.
  • Structural Optimization : Introduce hydroxyl or methoxy groups to enhance electron-donating capacity, as seen in Schiff base metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.